2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-10(2)16(11(3)4)13(17)9-15-7-5-6-12(14)8-15/h10-12H,5-9,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXFJMLOFYSUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization and Amino Group Introduction
One common approach initiates from a protected piperidine derivative such as N-Boc-piperidin-4-yl carbamate. The Boc group protects the amine during subsequent reactions. N-alkylation reactions are performed in the presence of bases like potassium carbonate (K2CO3) in solvents such as acetonitrile, enabling the introduction of substituents on the piperidine nitrogen.
For example, the synthesis of aminopiperidine intermediates involves:
Acetamide Formation with N,N-bis(propan-2-yl) Substitution
The acetamide moiety bearing two isopropyl groups on the nitrogen is typically introduced via amidation reactions. This step can be achieved by reacting the appropriate amine with an acyl chloride or activated carboxylic acid derivative bearing the bis(propan-2-yl) substitution.
General amidation procedures include:
Use of Protective Groups and Deprotection
Protecting groups such as Boc are employed to prevent unwanted side reactions involving amines during multi-step synthesis. After key transformations, Boc groups are removed using acidic conditions (e.g., TFA) to liberate the free amine functionality.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | N-alkylation of Boc-piperidine | Boc-piperidine, alkyl halide, K2CO3, acetonitrile | Protected aminopiperidine intermediate |
| 2 | Boc deprotection | TFA | Free aminopiperidine |
| 3 | Amidation | Acyl chloride or activated acid, CDI or EDC, DIPEA | Formation of N,N-bis(propan-2-yl)acetamide moiety |
| 4 | Purification | Chromatography or recrystallization | Pure target compound |
Literature Examples and Research Findings
- In a study focused on aminopiperidine derivatives, N-alkylation of Boc-protected piperidine was successfully carried out in a suspension of potassium carbonate in acetonitrile, yielding intermediates in 19–69% yield. Subsequent Boc deprotection with TFA gave free amines quantitatively.
- Amidation reactions using CDI and benzoic acid derivatives furnished amide-linked compounds in yields ranging from 77% to 99%.
- Reductive amination and other functional group transformations have been applied to diversify the aminopiperidine scaffold, demonstrating the versatility of the synthetic approach.
- Protective group strategies are critical for maintaining the integrity of amino functionalities during multi-step synthesis.
Analytical Data and Characterization
Typical characterization methods for intermediates and final products include:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
- Mass spectrometry (MS) for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Elemental analysis and melting point determination for physical characterization.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Boc-protected piperidine, alkyl halides, acyl chlorides |
| Solvents | Acetonitrile, dichloromethane, trifluoroacetic acid |
| Bases | Potassium carbonate, DIPEA |
| Coupling reagents | CDI, EDC |
| Reaction temperatures | Room temperature to reflux |
| Yields | 19–99% depending on step and substrate |
| Purification methods | Chromatography, recrystallization |
Chemical Reactions Analysis
Types of Reactions
2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide serves as a valuable building block in the development of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity, selectivity, and metabolic stability.
Case Study: Menin–MLL Inhibitors
A significant application of this compound is in the development of inhibitors targeting the menin–MLL (mixed lineage leukemia) interaction. Research has demonstrated that compounds derived from this compound can effectively inhibit this protein-protein interaction, which is crucial in certain leukemias. For instance, a study reported that structural modifications on the aminopiperidine linker improved the potency and selectivity of these inhibitors against MLL leukemia cells .
Neuroscience Research
The compound's structural analogs have been investigated for their potential neuroprotective effects. Aminopiperidine derivatives are known to interact with various neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases or mood disorders.
Case Study: Neuroprotective Properties
A study exploring the neuroprotective effects of aminopiperidine derivatives indicated that modifications similar to those found in this compound can enhance neurotrophic factor signaling pathways, which are critical for neuronal survival and repair .
Drug Development
The compound's ability to act as a versatile scaffold for drug design is notable. Its derivatives have been synthesized and tested for various pharmacological activities, including anti-cancer and anti-inflammatory properties.
Case Study: Anti-Cancer Activity
Research has shown that specific derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. These studies emphasize the importance of structural optimization to enhance efficacy while minimizing off-target effects .
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Building block for drug development | Potent inhibitors for menin–MLL interactions |
| Neuroscience Research | Potential neuroprotective effects | Enhances neurotrophic signaling |
| Drug Development | Scaffold for anti-cancer and anti-inflammatory drugs | Cytotoxic effects against various cancer cell lines |
Mechanism of Action
The mechanism of action of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide, highlighting substituent variations and their implications:
*Calculated based on assumed formula (C13H25N3O).
Key Observations:
This contrasts with the biphenyl substituent in , which increases hydrophobicity and stabilizes crystal packing . Triazolopyrimidinyl and sulfonyl groups () may enhance binding to enzymes or receptors through π-π stacking or electrostatic interactions, respectively.
Photoreactivity: The biphenyl-containing analog in is photoreactive in solution but inert in the crystalline state, suggesting steric hindrance in the solid phase. The target compound’s 3-aminopiperidine group might alter photoreactivity due to conformational flexibility or hydrogen-bonding networks.
Synthetic Accessibility: N,N-Diisopropylacetamide derivatives are typically synthesized via nucleophilic acyl substitution (e.g., reacting isopropylamine with acetyl chloride) . The 3-aminopiperidine analog could be synthesized similarly, using 3-aminopiperidine as the nucleophile.
Biological Activity
2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide, with the CAS number 1306229-68-4, is a synthetic organic compound featuring a piperidine ring substituted with an amino group and an acetamide moiety. Its molecular formula is and it has a molecular weight of 241.37 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with various molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist , modulating the activity of these targets and influencing numerous biological pathways. The specific mechanism can vary based on the biological context in which the compound is applied.
Pharmacological Applications
Research indicates that this compound could serve as a building block in the synthesis of pharmaceutical agents with therapeutic effects. Some potential applications include:
- Cancer Therapy : Compounds similar to this compound have been explored for their anticancer properties, showing cytotoxic effects against various cancer cell lines .
- Neurological Disorders : The compound may also interact with cholinergic systems, suggesting potential applications in treating conditions like Alzheimer’s disease. For example, derivatives of piperidine structures have been shown to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in the brain .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Research into related piperidine derivatives has demonstrated that structural changes can significantly affect their pharmacological profiles, including receptor affinity and metabolic stability .
Case Study: Anticancer Activity
A notable study investigated the anticancer potential of piperidine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutic agents like bleomycin. This suggests that further exploration of this compound's analogs could yield effective cancer therapeutics .
Metabolic Stability
Another research focus has been on the metabolic stability of aminopiperidine compounds. In vitro studies showed that several derivatives maintained high metabolic stability in liver microsomes from both rats and humans. This characteristic is vital for developing drugs with prolonged action and reduced toxicity .
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-aminopiperidin-1-yl)-N,N-di(propan-2-yl)acetamide |
| CAS Number | 1306229-68-4 |
| Molecular Formula | C₁₃H₂₇N₃O |
| Molecular Weight | 241.37 g/mol |
Biological Activity Summary
| Activity Area | Findings |
|---|---|
| Cancer Therapy | Exhibits cytotoxicity against tumor cells |
| Neurological Effects | Potential cholinesterase inhibition |
| Metabolic Stability | High stability in liver microsomes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
